![molecular formula C9H13N3O2 B15128021 2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one is a complex organic compound that belongs to the class of azaspirodecane derivatives. This compound is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to an azabicyclo[2.2.2]octane framework. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one can be achieved through several synthetic routes. One common method involves the multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . Each of these methods offers different advantages in terms of yield, stereoselectivity, and reaction conditions.
Analyse Des Réactions Chimiques
2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts such as CuI and CuBr2 . The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, the reaction with formaldehyde and arylpropiolic acids can yield N-propargyloxazolidines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In organic chemistry, it serves as a key intermediate in the synthesis of various biologically active molecules. In medicinal chemistry, it is used in the development of new drugs due to its potential pharmacological properties. Additionally, its unique structure makes it a valuable building block in materials science for the design of novel materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one can be compared with other similar compounds, such as 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazolidine]-5’-one and (2S)-2-Methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane] . These compounds share similar spirocyclic structures but differ in their specific functional groups and stereochemistry. The uniqueness of 2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one lies in its specific combination of an oxazolidine ring and an azabicyclo[2.2.2]octane framework, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one |
InChI |
InChI=1S/C9H13N3O2/c10-8-11-7(13)9(14-8)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13) |
Clé InChI |
YQCRJOCISRXINE-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C3(C2)C(=O)NC(=N)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)



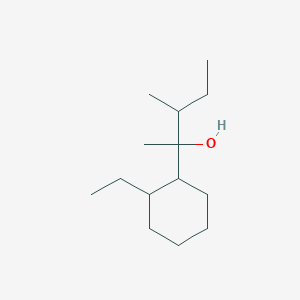
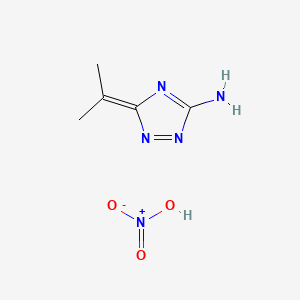
![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)
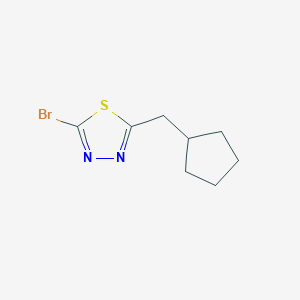
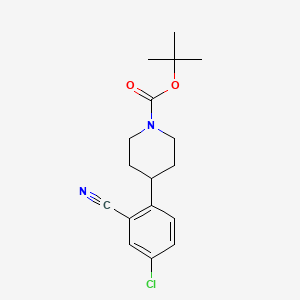
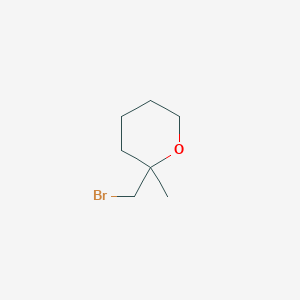

![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)
